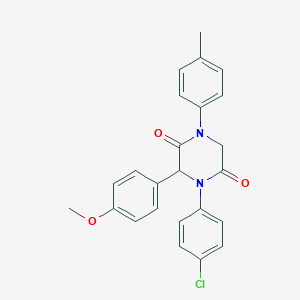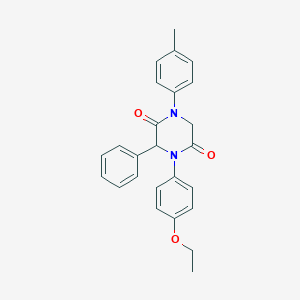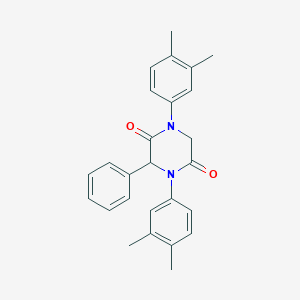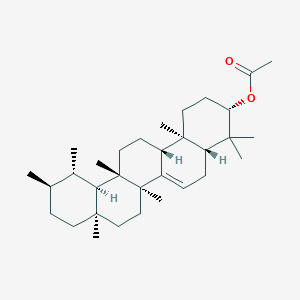
鲍威尼醇乙酸酯
描述
Bauerenyl acetate is a triterpenoid compound with the molecular formula C₃₂H₅₂O₂. It is a naturally occurring compound found in various plant species, including the roots of Taraxacum officinale (commonly known as dandelion). Triterpenoids are a class of chemical compounds composed of three terpene units, and they are known for their diverse biological activities.
科学研究应用
Bauerenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: Bauerenyl acetate has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has shown that bauerenyl acetate may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Industry: It is used in the formulation of cosmetics and skincare products due to its potential skin-soothing properties.
作用机制
Target of Action
It has been found to display significant growth inhibitory activity againstTrypanosoma brucei, a protozoan parasite .
Mode of Action
The exact mode of action of Bauerenol acetate is still under investigation . It is suggested that the compound interferes with the metabolism of endogenous sterols or a cholesterol-dependent pathway .
Biochemical Pathways
Bauerenol acetate is believed to influence cholesterol metabolism . Triterpenoids like Bauerenol acetate are biosynthesized via the mevalonic acid pathway . The production of triterpenes is determined by 2,3-oxidosqualene cyclase (OSC), which catalyzes the cyclization reaction of 2,3-oxidosqualene to form diverse types of triterpene skeletons .
Result of Action
Bauerenol acetate has been shown to inhibit the growth of Trypanosoma brucei in vitro, with an IC50 value of 3.1 µM . This suggests that the compound could potentially be used as an antitrypanosomal agent .
Action Environment
It’s worth noting that the compound is a natural product, primarily extracted from the plantBauhinia variegata . Therefore, factors such as the growth conditions of the plant and the extraction process could potentially influence the properties and efficacy of the compound.
未来方向
Molecular docking studies showed that some triterpenes had the strongest binding affinity towards CB1 . These results help to provide some evidence to justify, at least in part, the previously reported antinociceptive and sedative properties of certain plants . This suggests potential future directions for research into the medicinal properties of Bauerenyl acetate and similar compounds.
生化分析
Biochemical Properties
Bauerenol acetate interacts with various biomolecules in biochemical reactions .
Cellular Effects
Bauerenol acetate has shown significant growth inhibitory activity against Trypanosoma brucei, a protozoan parasite . It also exhibits very little effect on cellular viability on Hep G2 cells, a human hepatocarcinoma cell model . This suggests that Bauerenol acetate may have selective cytotoxic effects.
Molecular Mechanism
It’s suggested that this compound influences cholesterol metabolism .
Temporal Effects in Laboratory Settings
Bauerenol acetate has been observed to significantly reduce the growth of HepG2 cells in a time- and dose-dependent manner
Metabolic Pathways
Bauerenol acetate is suggested to influence cholesterol metabolism
准备方法
Synthetic Routes and Reaction Conditions: Bauerenyl acetate can be synthesized through the acetylation of bauerenol, a triterpenoid alcohol. The acetylation reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of bauerenol to bauerenyl acetate.
Industrial Production Methods: Industrial production of bauerenyl acetate may involve the extraction of bauerenol from plant sources, followed by its chemical modification through acetylation. The extraction process typically involves solvent extraction using organic solvents such as ethanol or methanol. The extracted bauerenol is then purified and subjected to acetylation to produce bauerenyl acetate.
化学反应分析
Types of Reactions: Bauerenyl acetate undergoes various chemical reactions, including:
Oxidation: Bauerenyl acetate can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of bauerenyl acetate can yield the corresponding alcohol, bauerenol.
Substitution: The acetate group in bauerenyl acetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Bauerenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Bauerenyl acetate is structurally similar to other triterpenoids such as friedelin, α-amyrin, and β-amyrin acetate. it is unique in its specific biological activities and potential therapeutic applications. For example:
Friedelin: Known for its anti-inflammatory and hepatoprotective properties.
α-Amyrin: Exhibits anti-inflammatory and analgesic effects.
β-Amyrin Acetate: Known for its anti-inflammatory and antimicrobial activities.
属性
IUPAC Name |
(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHUXXMWYWKQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17020-04-1 | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
290 - 292 °C | |
| Record name | Bauerenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


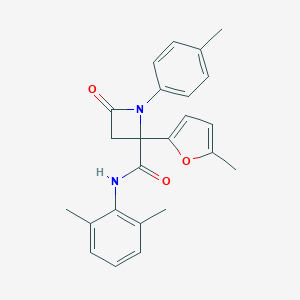
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)
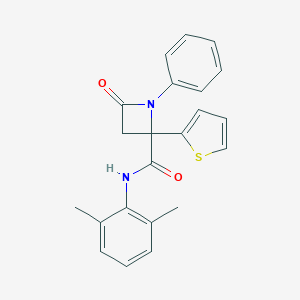
![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
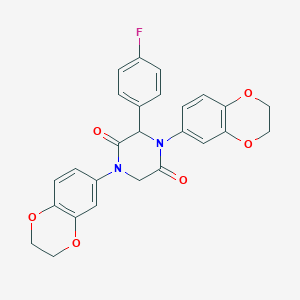
![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)
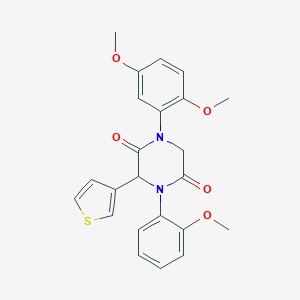
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![3-[4-(Dimethylamino)phenyl]-1,4-bis(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242389.png)
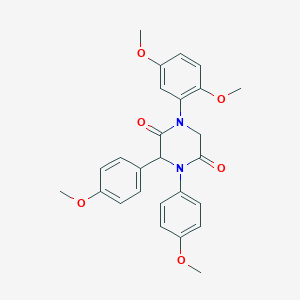
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
